Cas no 422269-95-2 (Diphenylethyne- 3, 3', 5, 5'-tetracarboxylic acid (PCN-14))
Diphenylethyne- 3, 3', 5, 5'-tetracarboxylic acid (PCN-14) Chemical and Physical Properties
Names and Identifiers
-
- 5,5’-(9,10-anthracenediyl)diisophthalic acid
- Diphenylethyne- 3, 3', 5, 5'-tetracarboxylic acid (PCN-14)
- 5,5'-(anthracene-9,10-diyl)diisophthalicacid
- 5,5'-(9,10-anthracenediyl)di-isophthalate
- 5,5'-(9,10-anthracenediyl)diisophthalic acid
- 5,5'-(9,10-anthracenediyl)di-isophthalic acid
- H4adip
- ML01020
- CID 88549064
- 5,5'-(anthracene-9,10-diyl)diisophthalic acid
- 5,5'-(anthracene-9,1-diyl)diisophthalicacid
- 9.10-bis (3', 5'-dicarboxyphenyl) anthracene
- 1,3-Benzenedicarboxylic acid, 5,5'-(9,10-anthracenediyl)bis-
- DK7236
- DK7639
- E81311
- SCHEMBL10009333
- CS-0110032
- YSZC025
- Diphenylethyne-3,3',5,5'-tetracarboxylicacidPCN-14
- 422269-95-2
- BS-51934
- 5-[10-(3,5-dicarboxyphenyl)anthracen-9-yl]benzene-1,3-dicarboxylic acid
- MFCD31700771
-
- Inchi: 1S/C30H18O8/c31-27(32)17-9-15(10-18(13-17)28(33)34)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)16-11-19(29(35)36)14-20(12-16)30(37)38/h1-14H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)
- InChI Key: NIFGWZVJZPTKRA-UHFFFAOYSA-N
- SMILES: OC(C1C=C(C(=O)O)C=C(C=1)C1=C2C=CC=CC2=C(C2C=C(C(=O)O)C=C(C(=O)O)C=2)C2=CC=CC=C12)=O
Computed Properties
- Exact Mass: 506.10000
- Monoisotopic Mass: 506.10016753g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 38
- Rotatable Bond Count: 6
- Complexity: 789
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 149
- XLogP3: 5.8
Experimental Properties
- Color/Form: No data available
- Density: 1.5±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 832.8±65.0 °C at 760 mmHg
- Flash Point: 471.3±30.8 °C
- PSA: 149.20000
- LogP: 6.11980
- Vapor Pressure: 0.0±3.2 mmHg at 25°C
- pka: 3.11±0.10(Predicted)
Diphenylethyne- 3, 3', 5, 5'-tetracarboxylic acid (PCN-14) Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Diphenylethyne- 3, 3', 5, 5'-tetracarboxylic acid (PCN-14) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A887360-1g |
5,5'-(anthracene-9,10-diyl)diisophthalicacid |
422269-95-2 | 98% | 1g |
¥1,366.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A887360-100mg |
5,5'-(anthracene-9,10-diyl)diisophthalicacid |
422269-95-2 | 98% | 100mg |
¥238.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A887360-250mg |
5,5'-(anthracene-9,10-diyl)diisophthalicacid |
422269-95-2 | 98% | 250mg |
¥456.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A887360-500mg |
5,5'-(anthracene-9,10-diyl)diisophthalicacid |
422269-95-2 | 98% | 500mg |
¥832.00 | 2022-09-29 | |
| Ambeed | A146567-100mg |
5,5'-(Anthracene-9,10-diyl)diisophthalic acid |
422269-95-2 | 98% | 100mg |
$12.0 | 2025-02-20 | |
| Ambeed | A146567-250mg |
5,5'-(Anthracene-9,10-diyl)diisophthalic acid |
422269-95-2 | 98% | 250mg |
$24.0 | 2025-02-20 | |
| Ambeed | A146567-1g |
5,5'-(Anthracene-9,10-diyl)diisophthalic acid |
422269-95-2 | 98% | 1g |
$85.0 | 2025-02-20 | |
| Ambeed | A146567-5g |
5,5'-(Anthracene-9,10-diyl)diisophthalic acid |
422269-95-2 | 98% | 5g |
$368.0 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1239969-1g |
Diphenylethyne-3,3',5,5'-tetracarboxylicacid(PCN-14) |
422269-95-2 | 95% | 1g |
$90 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1239969-5g |
Diphenylethyne-3,3',5,5'-tetracarboxylicacid(PCN-14) |
422269-95-2 | 95% | 5g |
$185 | 2024-06-05 |
Diphenylethyne- 3, 3', 5, 5'-tetracarboxylic acid (PCN-14) Suppliers
Diphenylethyne- 3, 3', 5, 5'-tetracarboxylic acid (PCN-14) Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on Diphenylethyne- 3, 3', 5, 5'-tetracarboxylic acid (PCN-14)
Diphenylethyne- 3, 3', 5, 5'-tetracarboxylic acid (PCN-14): A Multifaceted Compound with Emerging Applications in Chemical Biology and Material Science
Diphenylethyne- 3, 3', 5, 5'-tetracarboxylic acid (PCN-14), identified by its CAS number 422269-95-2, is a sophisticated organic compound that has garnered significant attention in recent years due to its unique structural properties and versatile applications. This tetracarboxylic acid derivative belongs to a class of molecules known for their ability to participate in diverse chemical reactions, making it a valuable tool in both academic research and industrial applications. The compound's extended conjugation system and multiple carboxylate groups contribute to its reactivity, enabling it to serve as a precursor in the synthesis of complex materials and biologically active molecules.
The structural framework of Diphenylethyne- 3, 3', 5, 5'-tetracarboxylic acid (PCN-14) features a central ethyne bridge flanked by two phenyl rings, each substituted with carboxylic acid groups at the 3 and 5 positions. This arrangement imparts a high degree of flexibility and tunability to the molecule, allowing researchers to modify its properties for specific applications. The presence of multiple carboxylate functionalities enhances its solubility in polar solvents and facilitates its incorporation into various chemical systems.
In recent years, Diphenylethyne- 3, 3', 5, 5'-tetracarboxylic acid (PCN-14) has been explored for its potential in the development of advanced materials. Its ability to form stable coordination complexes with metals has made it a candidate for designing metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit remarkable properties such as high surface area, selective adsorption capabilities, and tunable porosity, making them attractive for applications in gas storage, separation technologies, and catalysis.
Moreover, the compound's derivatives have shown promise in the field of photovoltaics. The extended π-conjugation system of Diphenylethyne- 3, 3', 5, 5'-tetracarboxylic acid (PCN-14) allows it to absorb a broad spectrum of light, which is crucial for efficient energy conversion in solar cells. Researchers have utilized this compound as a building block for designing organic semiconductors that can enhance the performance of photovoltaic devices. The integration of such materials into next-generation solar cells could lead to more sustainable and cost-effective energy solutions.
From a biological perspective, Diphenylethyne- 3, 3', 5, 5'-tetracarboxylic acid (PCN-14) and its derivatives have been investigated for their potential as pharmacological agents. The compound's structural motifs are reminiscent of natural products that exhibit biological activity, prompting studies into its interactions with biological targets. Preliminary research suggests that certain derivatives may possess antimicrobial and anti-inflammatory properties. The carboxylate groups provide opportunities for further functionalization, allowing chemists to tailor the molecule's pharmacokinetic profile and enhance its therapeutic efficacy.
The synthesis of Diphenylethyne- 3, 3', 5, 5'-tetracarboxylic acid (PCN-14) involves multi-step organic transformations that highlight the compound's synthetic utility. Advanced synthetic methodologies have been employed to construct its complex framework with high precision. Techniques such as cross-coupling reactions and palladium-catalyzed transformations have been particularly useful in introducing the necessary functional groups at specific positions on the phenyl rings. These synthetic strategies not only demonstrate the versatility of Diphenylethyne- 3, 3', 5, 5'-tetracarboxylic acid (PCN-14) but also contribute to the broader field of organic chemistry by providing new tools for molecular construction.
Recent advancements in computational chemistry have further enhanced our understanding of Diphenylethyne- 3, 3', 5, 5'-tetracarboxylic acid (PCN-14)'s reactivity and potential applications. Molecular modeling studies have revealed insights into how the compound interacts with other molecules at the atomic level. These simulations have guided experimental efforts by predicting optimal reaction conditions and identifying potential intermediates. The integration of computational methods with experimental approaches has accelerated the discovery process and paved the way for novel applications.
The industrial relevance of Diphenylethyne- 3, 3', 5, 5'-tetracarboxylic acid (PCN-14) extends beyond academic research. Its incorporation into advanced materials has practical implications for industries ranging from electronics to environmental technology. For instance, MOFs derived from this compound have been explored for their ability to capture carbon dioxide emissions from industrial processes. By sequestering CO2 efficiently, these materials could contribute to mitigating climate change and reducing environmental pollution.
Additionally, the compound's role in drug discovery underscores its importance in addressing global health challenges. As drug development continues to evolve towards more targeted and effective therapies, molecules like Diphenylethyne- 3, 3', 5, 5'-tetracarboxylic acid (PCN-14) offer promising starting points for designing novel therapeutic agents. Their unique structural features provide chemists with a rich palette of options for modulating biological activity while minimizing side effects.
In conclusion,Diphenylethyne- 3,3',5,5'-tetracarboxylic acid (PCN-14) is a versatile compound with a wide range of applications spanning material science,photovoltaics,and pharmaceuticals。Its unique structure,reactivity,and synthetic utility make it an invaluable asset in both research laboratories and industrial settings。As our understanding of this molecule continues to grow,we can anticipate even more innovative uses emerging from ongoing studies。The continued exploration of Diphenylethyne- 3,3',5,5'-tetracarboxylic acid (PCN-14) promises to yield significant advancements across multiple scientific disciplines,further solidifying its importance as a cornerstone of modern chemical research。
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